![molecular formula C12H16O2 B2861785 2-[(Benzyloxy)methyl]cyclobutan-1-ol CAS No. 2168976-27-8](/img/structure/B2861785.png)

2-[(Benzyloxy)methyl]cyclobutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

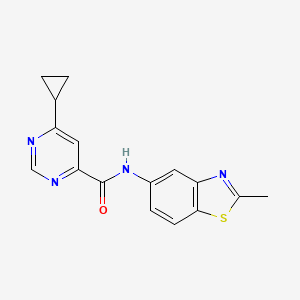

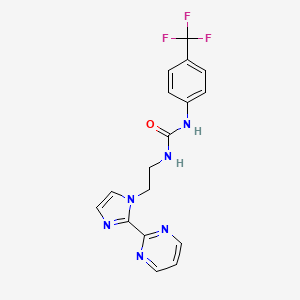

“2-[(Benzyloxy)methyl]cyclobutan-1-ol” is a chemical compound with the CAS Number: 2168976-27-8 . It has a molecular weight of 192.26 and its molecular formula is C12H16O2 . The compound appears as a light yellow liquid .

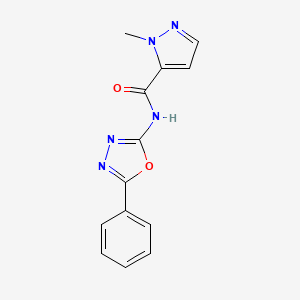

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16O2/c13-12-7-6-11 (12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a light yellow liquid . It has a molecular weight of 192.26 and its molecular formula is C12H16O2 . More specific physical and chemical properties like melting point, boiling point, and density are not available in the current search results.Aplicaciones Científicas De Investigación

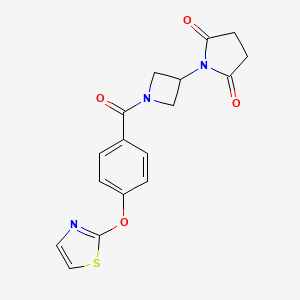

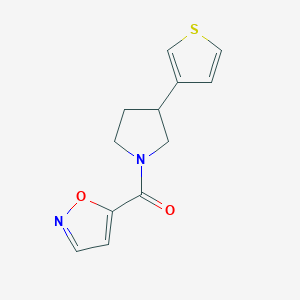

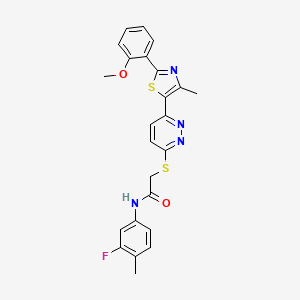

Stereodivergent Syntheses and Peptide Applications The compound 2-[(Benzyloxy)methyl]cyclobutan-1-ol has been explored in the context of stereodivergent syntheses, specifically for the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate. This process, starting from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid, highlights the versatility of cyclobutane derivatives in peptide synthesis. Enantiomeric β-amino acids derived from such processes were used to create enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, marking a significant advancement in the field of peptide chemistry by incorporating cyclobutane residues directly into peptide chains (Izquierdo et al., 2002).

Chemical Synthesis and Medicinal Chemistry In medicinal chemistry, derivatives of this compound play a critical role. For instance, (2S,3R)-3-(N-Benzyloxycarbonyl)amino-1-chloro-4-phenylthiobutan-2-ol, a central intermediate of Nelfinavir (an anti-HIV drug), underscores the utility of such compounds in the synthesis of clinically significant molecules. The development of an enantioselective synthesis for this intermediate demonstrates the compound's relevance in constructing complex molecular architectures with precise control over stereochemistry (Ikunaka et al., 2002).

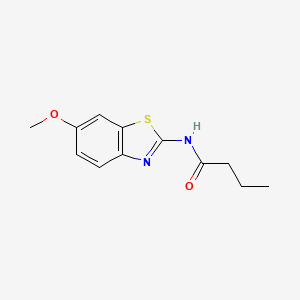

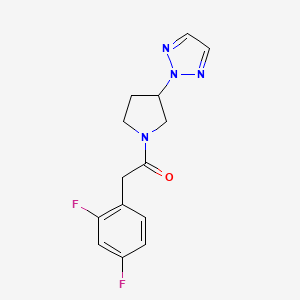

Green Chemistry and Catalysis Further demonstrating its utility, this compound derivatives have been explored in green chemistry for the synthesis of 2-methylenecyclobutanones via Ca(OH)2-catalyzed direct condensation. This method exemplifies a sustainable approach to creating potentially useful building blocks in synthesis, showing the compound's role in advancing environmentally friendly chemical processes (Yu et al., 2014).

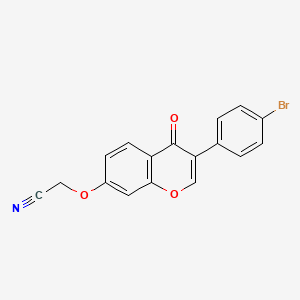

Photocatalysis and Material Science In material science and photocatalysis, flavin derivatives irradiated by visible light facilitated efficient cyclobutane ring formation via intramolecular [2+2] cycloadditions. This finding opens new avenues for utilizing this compound derivatives in light-mediated synthetic applications, highlighting their potential in the development of new photocatalytic systems (Mojr et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2-(phenylmethoxymethyl)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-12-7-6-11(12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPHYUXOZOKSCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1COCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2861705.png)

![Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2861709.png)

![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2861716.png)

![1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide](/img/structure/B2861722.png)

![N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2861724.png)